N-[4-(hydroxymethyl)phenyl]methanesulfonamide
Description
N-[4-(hydroxymethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a hydroxymethyl (-CH2OH) substituent at the para position of the phenyl ring attached to a methanesulfonamide (-SO2NH2) group. Sulfonamides are a critical class of compounds in medicinal chemistry, historically recognized for their antibacterial properties and extended applications in antifungal, antitumor, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSODATMCATMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252510 | |
| Record name | N-[4-(Hydroxymethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774238-85-6 | |
| Record name | N-[4-(Hydroxymethyl)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774238-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Hydroxymethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(hydroxymethyl)phenyl]methanesulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(hydroxymethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical behavior of sulfonamides is highly dependent on substituents on the phenyl ring. Below is a comparative analysis of N-[4-(hydroxymethyl)phenyl]methanesulfonamide and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C8H11NO3S | 201.24 | -CH2OH (para) | High hydrophilicity |
| N-(3-chloro-4-methylphenyl)methanesulfonamide | C8H10ClNO2S | 231.69 | -Cl, -CH3 (meta/para) | Enhanced lipophilicity |
| N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide | C9H9F3N2O4S | 298.24 | -NO2, -CF3 (ortho/para) | Electron-withdrawing effects |
| N-[4-(1-hydroxy-allyl)-phenyl]methanesulfonamide | C10H13NO3S | 227.28 | -CH2CH=CH-OH (para) | Conjugated double bond reactivity |
| HMS (sulfentrazone metabolite) | C12H12Cl2F2N4O3S | 417.27 | Triazole ring, -CF3, -CH2OH | Detoxification pathway relevance |
- Hydroxymethyl vs. Methyl/Chloro : The hydroxymethyl group increases water solubility compared to methyl () or chloro substituents (), which may improve bioavailability but reduce membrane permeability .
- Electron-withdrawing groups: Nitro (-NO2) and trifluoromethyl (-CF3) groups () enhance stability but may hinder metabolic clearance .
Metabolic and Environmental Relevance
- Metabolites : HMS (), a metabolite of sulfentrazone, shares the hydroxymethyl-methanesulfonamide motif, underscoring its role in detoxification pathways and environmental persistence .
Biological Activity
N-[4-(hydroxymethyl)phenyl]methanesulfonamide, also known as a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: with a molecular weight of 215.27 g/mol. The compound features a hydroxymethyl group and a sulfonamide moiety, which contribute to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 215.27 g/mol |
| Functional Groups | Hydroxymethyl, Sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group allows for hydrogen bonding with biomolecules, while the sulfonamide group can inhibit enzyme activity by mimicking substrates or interacting with active sites.
- Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth, similar to other sulfonamides.
- Anticancer Properties : Research indicates that it may inhibit enzymes involved in cell proliferation, suggesting potential use in cancer therapies.
- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways have also been investigated for therapeutic applications.
Research Findings and Case Studies
Recent studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves inhibition of folate synthesis pathways, akin to traditional sulfonamide antibiotics.
- Anticancer Research : A study evaluated the compound's effects on cancer cell lines, revealing that it can induce apoptosis in certain types of cancer cells by disrupting metabolic pathways .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate cytokine production in immune cells, suggesting a role in reducing inflammation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related sulfonamides is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide | Additional methyl group enhances lipophilicity | Antimicrobial |
| Sulfanilamide | Simpler structure lacking hydroxymethyl | Antibacterial |
| N-{[4-(Aminophenyl)]methyl}methanesulfonamide | Features an amino group instead of hydroxymethyl | Varies; often studied for similar applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
